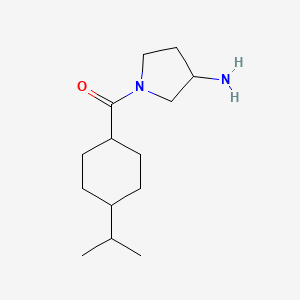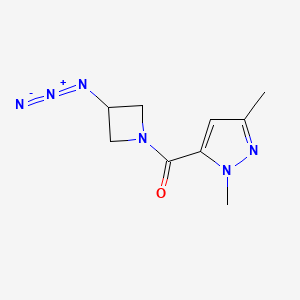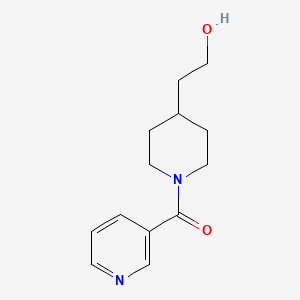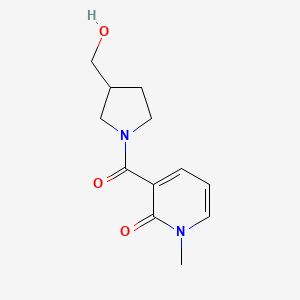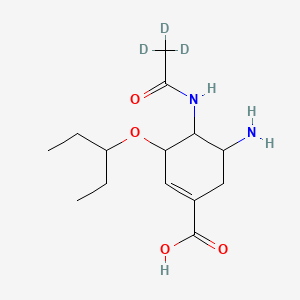
Oseltamivir-d3 Säure
Übersicht
Beschreibung
Oseltamivir-d3 Acid is a deuterium-labeled version of Oseltamivir . Oseltamivir is an influenza virus neuraminidase inhibitor (NAI) that inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses .
Synthesis Analysis
The synthesis of Oseltamivir involves reactions such as acetalization and ester formation, which are catalyzed by either acids or bases . Biocatalytic methods have been applied to the production of Oseltamivir, including the enzymatic asymmetric synthesis of amino acid components and the fermentative production of structurally complex intermediates .Molecular Structure Analysis
The molecular weight of Oseltamivir-d3 Acid is 287.37, and its molecular formula is C14H21D3N2O4 . The structural geometries of Oseltamivir and its complexes were obtained using density functional theory computations .Chemical Reactions Analysis
Oseltamivir acts as an antiviral drug by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity .Physical And Chemical Properties Analysis
Oseltamivir-d3 Acid appears as white to off-white solid . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Oseltamivir
Oseltamivir-d3 Säure spielt eine entscheidende Rolle bei der Synthese von Oseltamivir . Die ersten Schritte der Oseltamivir-Synthese aus Chinasäure beinhalten Acetalisierung und Esterbildung. Diese Reaktionen werden entweder von Säuren oder Basen katalysiert, was durch heterogene Katalysatoren erreicht werden kann . Sulfonsäure-Feststoffe sind effiziente Säure-Katalysatoren für Acetalisierungs- und Veresterungsreaktionen .
Anti-Influenza-Therapie
This compound ist ein Schlüsselbestandteil eines der erfolgreichsten Neuraminidase (NA)-Inhibitoren in der aktuellen Anti-Influenza-Therapie . Die 150-Kavität von NA wurde als zusätzliche Bindungstasche identifiziert, und neuartige NA-Inhibitoren wurden entwickelt, um die 150-Kavität basierend auf der Strukturinformation von Oseltamivir-Carboxylat (OC) im Komplex mit NA zu besetzen .
Entwicklung neuartiger Neuraminidase-Inhibitoren
This compound wird bei der Entwicklung neuartiger Neuraminidase-Inhibitoren verwendet . Es wurde eine Reihe von C-5-NH2-Acyl-Derivaten von OC synthetisiert, die den Pyrazol-Rest enthalten . Mehrere Derivate zeigten eine erhebliche inhibitorische Aktivität gegen NA .
In-Silico-Studien
This compound wird in In-Silico-Studien verwendet . Die In-Silico-ADME-Bewertung ergab, dass die Derivate arzneimittelähnlich waren, mit höheren oralen Absorptionsraten und einer größeren Zellpermeabilität als OC . Zusätzlich zeigten Moleküldocking-Studien, dass die Derivate wie erwartet mit dem aktiven Zentrum des NA-Enzyms und der 150-Kavität interagierten .
Komplexierungsstudien
This compound wird in Komplexierungsstudien verwendet . Die strukturellen Geometrien von Cucurbit[n]uril CB[n] mit n = 6–9 und ihren Komplexen mit dem Oseltamivir (OST)-Arzneimittel wurden mithilfe von Dichtefunktionaltheorieberechnungen ermittelt .
Strukturanalyse
This compound wird in der Strukturanalyse verwendet . Die stationären Punkte der stabilsten Komplexe wurden mithilfe der Schwingungsfrequenzberechnung bestätigt .
Wirkmechanismus
Target of Action
Oseltamivir-d3 Acid primarily targets the neuraminidase enzymes found on the surface of the influenza virus . These enzymes play a crucial role in the life cycle of the virus, particularly in the release of new virus particles from host cells .
Mode of Action
Oseltamivir-d3 Acid, being a potent and selective inhibitor of influenza virus neuraminidase enzymes, exerts its antiviral activity by inhibiting these enzymes . This inhibition prevents the budding of the virus from the host cell, thereby limiting viral replication and infectivity .
Biochemical Pathways
The binding mechanisms between neuraminidase and Oseltamivir-d3 Acid have been studied extensively. Large-scale molecular dynamics simulations have revealed multiple binding pathways, including the transfer of Oseltamivir-d3 Acid from the secondary sialic acid binding site to the catalytic site . These pathways are crucial for the drug’s effectiveness and provide potential avenues for the development of new antiviral drugs .
Pharmacokinetics
Oseltamivir-d3 Acid is the active metabolite of Oseltamivir phosphate. It has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of Oseltamivir and Oseltamivir-d3 Acid are dose-proportional after repeated doses of up to 500 mg twice daily . This predictable profile makes Oseltamivir suitable for use in diverse patient populations .
Result of Action
The inhibition of neuraminidase by Oseltamivir-d3 Acid results in a reduction in viral replication, which in turn can limit the viral load and course of infection in the host . This can decrease the severity and duration of influenza symptoms .
Action Environment
The clinical benefit of Oseltamivir-d3 Acid is greatest when administered within 48 hours of the onset of influenza symptoms . Effectiveness decreases significantly after that point in time, and there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Oseltamivir-d3 Acid plays a crucial role in biochemical reactions by inhibiting the activity of the influenza virus neuraminidase enzyme. This enzyme is essential for the release of new virus particles from infected host cells. By inhibiting neuraminidase, Oseltamivir-d3 Acid prevents the spread of the virus within the host. The compound interacts specifically with the active site of the neuraminidase enzyme, forming stable complexes that block its activity .
Cellular Effects
Oseltamivir-d3 Acid has significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of new virus particles, thereby reducing viral replication and spread. This inhibition impacts cell signaling pathways related to viral infection and immune response. Additionally, Oseltamivir-d3 Acid can influence gene expression by preventing the virus from hijacking the host cell’s machinery for its replication .
Molecular Mechanism
The molecular mechanism of Oseltamivir-d3 Acid involves its binding to the active site of the neuraminidase enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. By occupying the active site, Oseltamivir-d3 Acid prevents the cleavage of sialic acid residues on the host cell surface, thereby inhibiting the release of new virus particles. This mechanism effectively halts the viral replication cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oseltamivir-d3 Acid have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or the development of resistance in viral populations. Long-term studies have shown that while Oseltamivir-d3 Acid remains effective in inhibiting neuraminidase, its impact on cellular function may diminish over extended periods of use .
Dosage Effects in Animal Models
The effects of Oseltamivir-d3 Acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of influenza. At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed. These adverse effects highlight the importance of careful dosage management in clinical applications .
Metabolic Pathways
Oseltamivir-d3 Acid is primarily metabolized in the liver, where it is converted from its prodrug form, Oseltamivir Phosphate, by hepatic carboxylesterase 1. The active metabolite, Oseltamivir-d3 Acid, is then excreted by the kidneys. This metabolic pathway ensures that the compound is rapidly activated and cleared from the body, minimizing potential side effects .
Transport and Distribution
Within cells and tissues, Oseltamivir-d3 Acid is transported and distributed primarily through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes. This distribution pattern ensures that Oseltamivir-d3 Acid reaches its target sites of action, such as the respiratory tract, where influenza viruses replicate .
Subcellular Localization
Oseltamivir-d3 Acid is localized primarily in the cytoplasm of infected cells, where it exerts its inhibitory effects on the neuraminidase enzyme. The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing Oseltamivir-d3 Acid to specific subcellular compartments .
Eigenschaften
IUPAC Name |
5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



